molecular formula C22H17Cl2NO3S B11154554 7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11154554
M. Wt: 446.3 g/mol
InChI Key: KOKLDRXHFDZICJ-UHFFFAOYSA-N
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Description

The compound 7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic molecule that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 2,4-dichlorophenyl group, an ethyl group, and a thiazolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of the chromenone intermediate with 2,4-dichlorobenzyl chloride under basic conditions.

    Formation of the thiazolyl group: The final step involves the reaction of the intermediate with 4-methyl-2-aminothiazole in the presence of a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like nitrating agents, halogenating agents, etc.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with a similar chromenone core.

    Thiazole derivatives: Compounds containing the thiazole ring.

Uniqueness

The uniqueness of 7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C22H17Cl2NO3S

Molecular Weight

446.3 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H17Cl2NO3S/c1-3-13-6-16-20(28-10-17(21(16)26)22-25-12(2)11-29-22)8-19(13)27-9-14-4-5-15(23)7-18(14)24/h4-8,10-11H,3,9H2,1-2H3

InChI Key

KOKLDRXHFDZICJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

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